

Boc-Tyr(Bzl)-OH solubility in common organic solvents

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Compound of Interest

Compound Name: Boc-Tyr(Bzl)-OH

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An In-depth Technical Guide on the Solubility of **Boc-Tyr(Bzl)-OH** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (**Boc-Tyr(Bzl)-OH**), a critical building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Core Compound Profile

Boc-Tyr(Bzl)-OH is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the phenol side chain is protected by a benzyl (Bzl) group. These protecting groups enhance the compound's stability and solubility in organic media, facilitating its use in solid-phase and solution-phase peptide synthesis.

Solubility Profile of Boc-Tyr(Bzl)-OH

Precise quantitative solubility data for **Boc-Tyr(Bzl)-OH** in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide valuable insights into its general solubility behavior. The following

table summarizes the available solubility information for **Boc-Tyr(Bzl)-OH** in common organic solvents.

Solvent	Chemical Class	Solubility Description	Citation
Dimethylformamide (DMF)	Amide	Clearly Soluble	[1][2]
Dichloromethane (DCM)	Halogenated Hydrocarbon	Soluble	[3][4]
Chloroform	Halogenated Hydrocarbon	Soluble	[3]
Ethyl Acetate (EtOAc)	Ester	Soluble	[3][4]
Dimethyl Sulfoxide (DMSO)	Sulfoxide	Soluble	[3]
Acetone	Ketone	Soluble	[3]
Ethanol (EtOH)	Alcohol	Almost Transparent	[5][6]
Methanol (MeOH)	Alcohol	Soluble	[5]

Note: The term "soluble" generally implies that a significant amount of the compound can be dissolved to form a clear solution, suitable for most synthetic applications. "Clearly soluble" suggests a high degree of solubility, as indicated by the dissolution of 1 mmole in 2 ml of DMF. [1][2] "Almost transparent" in ethanol suggests good solubility, likely forming a clear solution at typical concentrations used in synthesis and analysis.[5][6]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the isothermal equilibrium method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

I. Materials and Equipment

- Solute: High-purity **Boc-Tyr(Bzl)-OH**
- Solvents: HPLC-grade organic solvents of interest
- Equipment:
 - Analytical balance (± 0.0001 g)
 - Thermostatic shaker or incubator capable of maintaining a constant temperature ($\pm 0.1^\circ\text{C}$)
 - Vials with screw caps
 - Syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE)
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
 - Volumetric flasks and pipettes

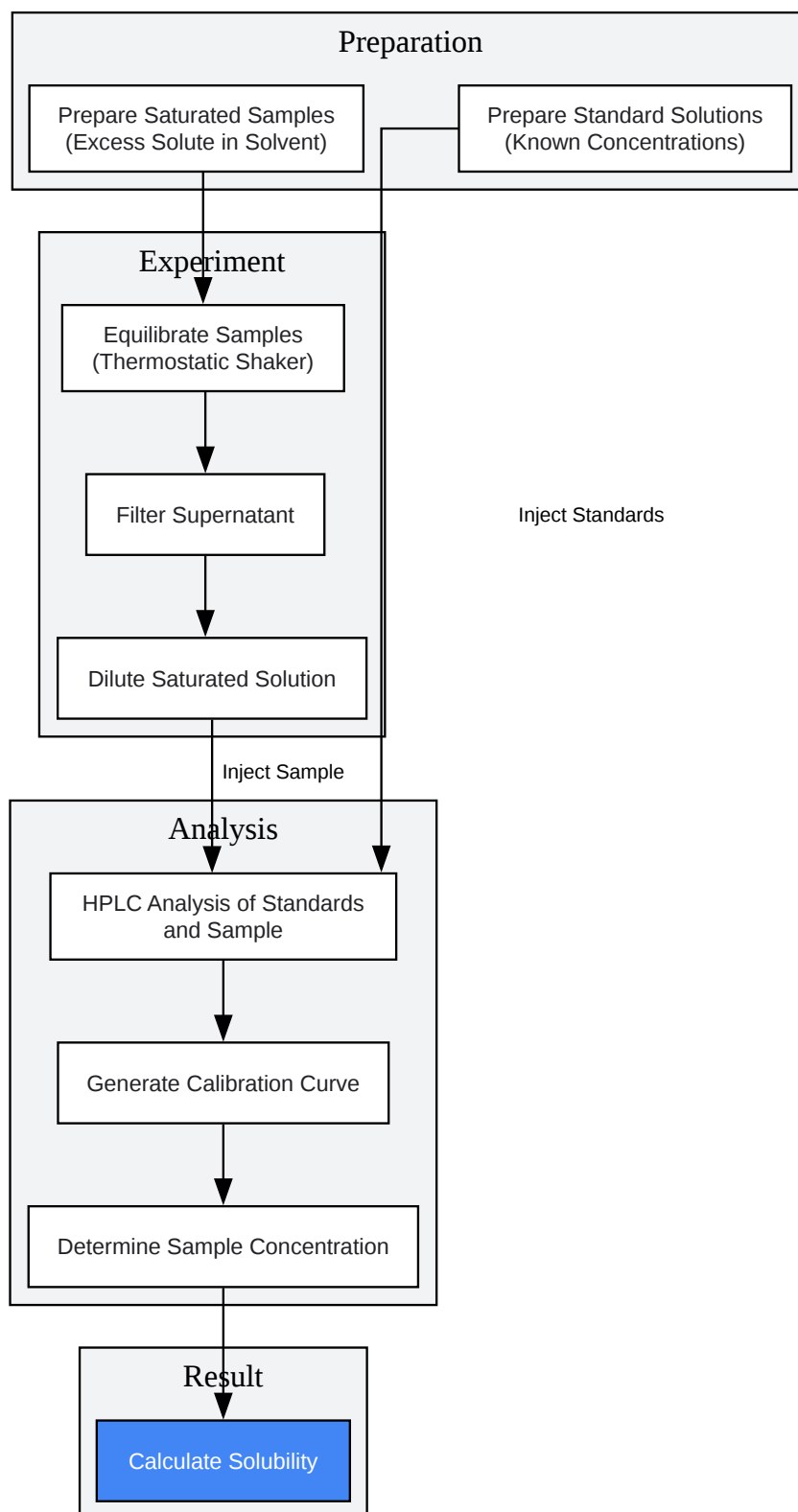
II. Procedure

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **Boc-Tyr(Bzl)-OH** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.
 - From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.
- Sample Preparation and Equilibration:
 - Add an excess amount of **Boc-Tyr(Bzl)-OH** to a series of vials, ensuring there is undissolved solid.
 - Add a known volume of the desired organic solvent to each vial.
 - Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.

- Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
- Sample Analysis:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
 - Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength for **Boc-Tyr(Bzl)-OH** (e.g., around 275 nm).
- Data Analysis:
 - Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
 - Use the peak area of the diluted sample to determine its concentration from the calibration curve.
 - Calculate the solubility of **Boc-Tyr(Bzl)-OH** in the test solvent by taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Boc-Tyr(Bzl)-OH**.



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Figure 1: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for **Boc-Tyr(Bzl)-OH** remains elusive in readily accessible literature, qualitative data consistently indicates good solubility in common polar aprotic solvents such as DMF, DCM, and ethyl acetate. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This understanding of solubility is crucial for the effective utilization of **Boc-Tyr(Bzl)-OH** in the synthesis of peptides and other advanced pharmaceutical intermediates.

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